(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

Medicinal chemistry Physicochemical profiling Building block selection

(1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1344154-31-9; molecular formula C₉H₁₇N₃O; MW 183.25 g/mol) is a heterocyclic primary amine building block featuring a 3-methylpyrazole core, a free aminomethyl group at the C4 position, and a branched 1-(1-methoxypropan-2-yl) substituent at N1. It is classified within the (1H-pyrazol-4-yl)methanamine scaffold family, which has established precedent as a kinase inhibitor pharmacophore core.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13638672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CN)C(C)COC
InChIInChI=1S/C9H17N3O/c1-7(6-13-3)12-5-9(4-10)8(2)11-12/h5,7H,4,6,10H2,1-3H3
InChIKeyOYRADVLQYGVGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine CAS 1344154-31-9 – Technical Baseline and Compound Identity


(1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1344154-31-9; molecular formula C₉H₁₇N₃O; MW 183.25 g/mol) is a heterocyclic primary amine building block featuring a 3-methylpyrazole core, a free aminomethyl group at the C4 position, and a branched 1-(1-methoxypropan-2-yl) substituent at N1 . It is classified within the (1H-pyrazol-4-yl)methanamine scaffold family, which has established precedent as a kinase inhibitor pharmacophore core [1]. The compound is supplied at ≥97–98% purity by multiple vendors including AKSci, Fluorochem (via CymitQuimica), ChemScene, and Leyan, and is intended exclusively for research and further manufacturing use .

Why (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine Cannot Be Casually Substituted: The N1 Substituent Differentiation Problem


Substituting this compound with a generic pyrazole-4-methanamine or a close analog bearing a different N1 substituent carries measurable risk because the N1 substituent governs both physicochemical properties and biological recognition. Published SAR on the (1H-pyrazol-4-yl)methanamine scaffold demonstrates that minor N1 modifications can shift PI3Kγ enzyme inhibition from 36% to 73% within the same core series [1]. The branched 1-(1-methoxypropan-2-yl) group on the target compound imparts a distinct LogP of approximately 0.86 and a TPSA of 53.07 Ų , which differs from the linear N1-(2-methoxyethyl) regioisomer (CAS 1407068-82-9). Conformational analysis of structurally analogous methoxypropan-2-yl pyrazoles reveals a gauche orientation of the side chain relative to the pyrazole ring, which influences both solubility and target-binding geometry [2]. These differences are quantifiable and reproducible; casual interchange without verification of the specific N1 substitution pattern introduces uncontrolled variables into any structure-activity or process chemistry workflow.

(1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine – Quantitative Differential Evidence for Procurement Decisions


Physicochemical Differentiation: LogP and TPSA of Branched vs. Linear N1-Methoxyalkyl Pyrazole-4-methanamines

The target compound bearing the branched N1-(1-methoxypropan-2-yl) group displays a vendor-computed LogP of 0.85762 and TPSA of 53.07 Ų . By contrast, the closest linear analog, (1-(2-methoxyethyl)-3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1407068-82-9), exhibits a lower estimated LogP consistent with the reduced hydrocarbon surface area of the linear ethylene spacer versus the branched propylene spacer. The branched N1 substituent introduces an additional methyl group on the carbon α to the pyrazole N1, increasing steric bulk and lipophilicity relative to the linear 2-methoxyethyl comparator. These values place the target compound in a differentiated property space relevant to CNS drug-like chemical space (LogP 0.5–3.5 range) and oral bioavailability predictions (TPSA < 90 Ų) [1].

Medicinal chemistry Physicochemical profiling Building block selection

Conformational Differentiation: Branched N1 Substituent Adopts Gauche Geometry with Potential Impact on Target Binding

X-ray crystallographic and NMR studies of the structurally analogous compound 1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine demonstrate that the methoxypropan-2-yl group adopts a gauche conformation relative to the pyrazole ring plane, with the methoxy oxygen positioned to participate in intramolecular hydrogen bonding with the adjacent amino group [1]. This gauche conformation is not accessible to linear N1-(2-methoxyethyl) analogs, where the ethylene spacer enforces an extended antiperiplanar geometry. The conformational difference between branched (gauche) and linear (extended) N1-methoxyalkyl pyrazoles has implications for the spatial presentation of the C4-aminomethyl vector in target binding pockets. The target compound's branched N1 substituent therefore offers a distinct 3D pharmacophoric arrangement compared to the linear comparator, relevant to structure-based design workflows in kinase and GPCR programs [2].

Structural biology Ligand design Conformational analysis

Class-Level Biological SAR: N1 Substituent Identity Controls Kinase Inhibitory Potency Across Pyrazole-4-methanamines

In a published series of (1H-pyrazol-4-yl)methanamines evaluated against PI3Kγ enzyme, systematic variation of the N1 substituent yielded inhibitory activities ranging from 36% to 73% at a single screening concentration [1]. The compounds tested included N1-aryl, N1-alkyl, and N1-unsubstituted variants, with the most active compound achieving 73% PI3Kγ inhibition. While the specific target compound was not among those tested, the class-level SAR establishes a quantitative precedent: the N1 substituent is not a silent structural feature but a primary determinant of biological activity on this scaffold. A procurement decision favoring the specific N1-(1-methoxypropan-2-yl) variant over, for example, the N1-unsubstituted (3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0, MW 111.15) or the N1-methyl analog is therefore justified by class-level evidence that the N1 group directly modulates target engagement. The target compound's branched methoxyalkyl N1 substituent provides a differentiated starting point for kinase inhibitor lead generation compared to simpler N1-alkyl building blocks.

Kinase inhibition PI3Kγ Structure-activity relationship

Sourcing and Purity Benchmarking: Multi-Vendor Availability at ≥97% Purity with Differentiated Pricing Tiers

The target compound is available from at least four independent suppliers with documented purity specifications: AKSci at ≥97% (Cat. 1763EN) , Fluorochem (via CymitQuimica) at 98% (Ref. 10-F699820, now discontinued) , ChemScene at ≥98% (Cat. CS-0286132) , and Leyan at 98% (Prod. 1356802). ChemScene lists pricing of approximately $1,501/1g, $4,352/5g, and $6,454/10g . In contrast, the simpler N1-unsubstituted analog (3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0, MW 111.15) is available from AchemBlock at 97% purity at substantially lower cost due to its simpler synthesis. The higher price point of the target compound reflects the additional synthetic complexity of installing the branched N1-(1-methoxypropan-2-yl) substituent. Procurement teams should note that CymitQuimica's Fluorochem-branded stock is listed as discontinued, narrowing active supply options to AKSci, ChemScene, and Leyan at the time of this analysis.

Chemical procurement Building block supply Purity specification

Orthogonal Synthetic Utility: Free C4-Aminomethyl Combined with N1-Branched Protecting Group Strategy

The target compound presents a free primary aminomethyl group at the C4 position of the pyrazole ring, which is directly available for amide coupling, reductive amination, sulfonamide formation, or urea synthesis without deprotection steps [1]. Simultaneously, the N1-(1-methoxypropan-2-yl) substituent serves as a stable, non-labile protecting group under standard amine coupling conditions (carbodiimide-mediated, HATU, or mixed anhydride protocols). This orthogonal reactivity profile contrasts with the N1-unsubstituted analog (3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0), where the unprotected pyrazole N1-H competes in coupling reactions and may require pre-protection with Boc or SEM groups. The related compound 1-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1865042-06-3) demonstrates that the methoxypropan-2-yl substituent is compatible with further pyrazole C4 functionalization chemistry, including nitrile hydrolysis to the corresponding carboxylic acid, providing a validated synthetic pathway for building block diversification [2].

Synthetic chemistry Orthogonal functionalization Amide coupling

Recommended Application Scenarios for (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine Based on Evidence


Kinase Inhibitor Fragment-Based Lead Generation Leveraging N1-Dependent PI3Kγ SAR

The class-level evidence that N1-substitution on pyrazole-4-methanamines drives a 37-percentage-point range in PI3Kγ inhibitory activity (36% to 73%) [1] supports deploying the target compound as a privileged fragment for kinase hit identification. The branched N1-(1-methoxypropan-2-yl) group offers a sterically differentiated starting point that has not been exhaustively explored in published kinase SAR, providing an opportunity for novelty. The free C4-aminomethyl group enables direct one-step diversification into amide, sulfonamide, or urea libraries for rapid SAR exploration around the solvent-exposed region of the kinase active site. Researchers targeting PI3K, PIM, or JAK family kinases may prioritize this building block over the simpler N1-methyl or N1-unsubstituted analogs, given the demonstrated sensitivity of the scaffold to N1 substitution.

Parallel Library Synthesis Exploiting Orthogonal N1 Protection

The target compound's stable N1-(1-methoxypropan-2-yl) group eliminates two synthetic steps (N1 protection and deprotection) per analog compared to the N1-unsubstituted building block (CAS 1007538-66-0) [2]. This makes it the preferred substrate for high-throughput parallel amide library synthesis in 96-well format, where the C4-aminomethyl group can be directly coupled to diverse carboxylic acid or sulfonyl chloride monomer sets using standard HATU or EDC coupling protocols. The time and material savings of two steps per compound are multiplicatively significant in libraries of 48–384 compounds, justifying the higher per-gram cost of the target compound through reduced overall cost-per-final-analog.

CNS-Penetrant Lead Optimization with Physicochemical Prioritization

The target compound's computed LogP of 0.86 and TPSA of 53.07 Ų place it within favorable CNS drug-like property space (LogP 0.5–3.5; TPSA < 90 Ų for brain penetration). The branched N1 substituent provides marginally higher lipophilicity than the linear 2-methoxyethyl analog, which may improve passive membrane permeability while maintaining aqueous solubility above that of purely hydrocarbon N1-alkyl pyrazoles. When optimizing a CNS-targeted kinase inhibitor (e.g., GSK-3β, JNK3) or GPCR ligand series, this building block offers a calculated starting point that balances the often-competing demands of CNS penetration and metabolic stability without requiring property-modulating functional group changes to the core scaffold.

Agrochemical Intermediate Development

The pyrazole-4-methanamine scaffold, including derivatives with N1-alkoxyalkyl substitution, has precedent as an intermediate in agrochemical nitrification inhibitor development [3]. The target compound's combination of a basic aminomethyl handle and a lipophilic branched N1 substituent aligns with the physicochemical profile of known nitrification inhibitor pharmacophores. The 98% purity specification from multiple vendors supports its use as a qualified starting material for agrochemical process chemistry, where impurity profiles must be controlled from the first synthetic step to meet regulatory residue limits in the final formulated product.

Quote Request

Request a Quote for (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.